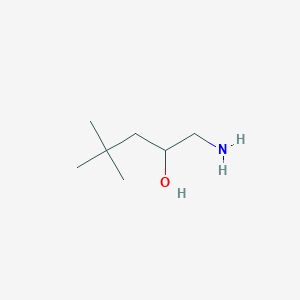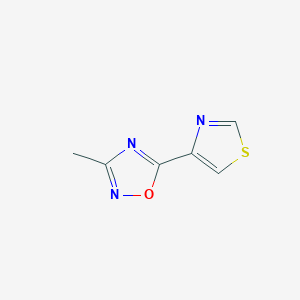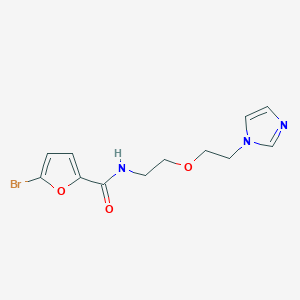
Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural features.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
-
Application in Chemical Engineering
- Summary of the Application : This compound has been used in the ethoxylation of fatty acid esters . Ethoxylation is a chemical reaction in which ethylene oxide is added to a substrate, usually organic. This process is used to make surfactants, which are key ingredients in many industrial processes and everyday goods .
- Methods of Application : The processes of direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids have been described. Two different types of catalysts were employed in those tests: calcium-based catalyst and aluminum-magnesium-based catalyst .
- Results or Outcomes : The compositions of the synthesized oxyethylates were analyzed with the use of the GC/FID, GC/MS, GPC, and HPLC, HPLC/MS, MALDI methods. Biodegradation tests of the oxyethylated products were carried out according to OECD guidelines and physical and chemical properties of oxyethylates were specified .
-
Application in Material Science
- Summary of the Application : It has been used in the synthesis of pyrene-based metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
- Methods of Application : An important milestone was the synthesis of 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) ligand, which was obtained using a standard Suzuki–Miyaura reaction between 1,3,6,8-tetrabromopyrene and (4-(ethoxycarbonyl)phenyl)boronic acid .
- Results or Outcomes : The synthesized MOFs have shown promising results in several applications; including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications and bio-medical applications .
-
Application in Cosmetic Science
- Summary of the Application : This compound has been evaluated for its applicability in cosmetic or pharmaceutical preparations . The physicochemical properties of methyl and ethyl ester oxyethylates from rapeseed and linseed oils with longer hydrophilic chains were studied .
- Methods of Application : The processes of direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids have been described. Two different types of catalysts were employed in those tests: calcium-based catalyst and aluminum-magnesium-based catalyst .
- Results or Outcomes : Biodegradation tests of the oxyethylated products were carried out according to OECD guidelines and physical and chemical properties of oxyethylates were specified .
-
Application in Organic Chemistry
- Summary of the Application : It has been used in the synthesis of (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline .
- Methods of Application : The compound was synthesized from the corresponding monocarbonyl acetone-derived curcuminoid and ethyl hydrazinobenzoate .
- Results or Outcomes : The compound was successfully synthesized for the first time from the corresponding monocarbonyl acetone-derived curcuminoid and ethyl hydrazinobenzoate in high yield and purity .
-
Application in Pharmaceutical Science
- Summary of the Application : This compound has been evaluated for its applicability in pharmaceutical preparations . The physicochemical properties of methyl and ethyl ester oxyethylates from rapeseed and linseed oils with longer hydrophilic chains were studied .
- Methods of Application : The processes of direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids have been described. Two different types of catalysts were employed in those tests: calcium-based catalyst and aluminum-magnesium-based catalyst .
- Results or Outcomes : Biodegradation tests of the oxyethylated products were carried out according to OECD guidelines and physical and chemical properties of oxyethylates were specified .
-
Application in Medicinal Chemistry
- Summary of the Application : It has been used in the synthesis of (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline .
- Methods of Application : The compound was synthesized from the corresponding monocarbonyl acetone-derived curcuminoid and ethyl hydrazinobenzoate .
- Results or Outcomes : The compound was successfully synthesized for the first time from the corresponding monocarbonyl acetone-derived curcuminoid and ethyl hydrazinobenzoate in high yield and purity .
Safety And Hazards
This involves studying the safety profile of the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further investigation.
Please note that the availability of this information depends on the extent of research conducted on the compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Alternatively, websites like Google Scholar or PubMed can also be useful resources for scientific research. If you have specific questions about any of these topics, feel free to ask! I’m here to help.
properties
IUPAC Name |
methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-21-13(18)9-4-6-10(7-5-9)16-8-11(17)12(15-16)14(19)20-2/h4-8,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHZWRJBAEGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-(1-methylsulfonylpiperidin-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2698501.png)




![[4-(2-Nitroethenyl)phenyl]boronic acid](/img/structure/B2698507.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698512.png)
![[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2698513.png)


![2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2698518.png)
